ethyl 5-oxo-1H-quinoline-3-carboxylate
Description
Properties
IUPAC Name |
ethyl 5-oxo-1H-quinoline-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO3/c1-2-16-12(15)8-6-9-10(13-7-8)4-3-5-11(9)14/h3-7,13H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHZJYQVZJABDST-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CNC2=CC=CC(=O)C2=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=CNC2=CC=CC(=O)C2=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Substrate Design and Reaction Mechanism
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Starting material : A meta-substituted aniline (e.g., 3-aminoacetophenone) could serve as the precursor. The acetyl group at the meta-position would cyclize to form the 5-oxo group during the reaction.
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Cyclization : Formic acid facilitates formylation of the aniline, followed by rhodium-catalyzed C–H insertion with ethyl propynoate to construct the quinoline core. The acetyl group on the aniline is retained as the 5-oxo group post-cyclization.
Reaction conditions :
Scope and Limitations
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Substituent compatibility : Electron-withdrawing groups (e.g., acetyl) on the aniline are tolerated, as evidenced by the synthesis of ethyl 5,7-dimethoxyquinoline-3-carboxylate.
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Challenges : Ensuring regioselective oxidation of the acetyl group without side reactions may require optimizing stoichiometry and reaction time.
Post-Synthetic Oxidation of Preformed Quinoline Derivatives
An alternative approach involves oxidizing a preformed quinoline carboxylate bearing a methyl or hydroxymethyl group at the 5-position. Patent EP0195135B1 demonstrates the oxidation of ethyl 6,7,8-trifluoro-1-(2-fluoroethyl)-1,4-dihydro-4-oxo-3-quinoline carboxylate using potassium hexacyanoferrate(III) (KFe(CN)) under basic conditions.
Oxidation Protocol
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Substrate synthesis : Prepare ethyl 5-methyl-1H-quinoline-3-carboxylate via the rhodium-catalyzed method.
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Oxidation :
Example reaction :
Mechanistic Considerations
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The methyl group undergoes oxidation via a radical intermediate, forming the ketone.
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Side reactions such as over-oxidation to carboxylic acids are mitigated by controlled reaction times.
Multi-Step Synthesis via N-Alkylation and Cyclization
A third route, inspired by the synthesis of oxolinic acid in, involves sequential N-alkylation and cyclization:
Stepwise Procedure
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N-Alkylation : React ethyl 3-(ethoxycarbonyl)-4-oxo-1,4-dihydroquinoline-5-carboxylate with ethyl trifluoromethanesulfonate to introduce a protective group.
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Cyclization : Acid-catalyzed cyclization forms the quinoline skeleton.
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Deprotection : Hydrolysis under basic conditions removes the protective group, yielding the 5-oxo derivative.
Key data :
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Alkylation agent: Ethyl trifluoromethanesulfonate
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Catalyst: Rhodium acetate or palladium complexes
Comparative Analysis of Methodologies
Chemical Reactions Analysis
ethyl 5-oxo-1H-quinoline-3-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include specific catalysts, solvents, and temperature controls. The major products formed from these reactions depend on the reaction type and conditions. Understanding these reactions is crucial for its application in different fields.
Scientific Research Applications
ethyl 5-oxo-1H-quinoline-3-carboxylate has a wide range of scientific research applications. In chemistry, it is used as a reagent in various synthetic processes. In biology, it may be utilized in studies involving cellular processes and molecular interactions. In medicine, its potential therapeutic effects are explored for treating specific conditions. Industrial applications include its use in manufacturing processes and product formulations. The versatility of this compound makes it valuable in multiple research domains.
Mechanism of Action
The mechanism of action of ethyl 5-oxo-1H-quinoline-3-carboxylate involves its interaction with specific molecular targets and pathways. It may exert its effects by binding to particular receptors or enzymes, modulating their activity. Understanding the molecular targets and pathways involved can provide insights into its therapeutic potential and guide further research.
Comparison with Similar Compounds
The structural and functional diversity of quinoline-3-carboxylate derivatives allows for systematic comparisons based on substituent patterns, ring saturation, and hydrogen-bonding behavior. Below is an analysis of key analogs:
Substituent Position and Ring Saturation
Key Observations :
- Ring saturation (e.g., tetrahydro vs.
- Alkyl substituents (e.g., methyl at C6) increase LogP values, improving membrane permeability but possibly reducing aqueous stability .
Functional Group Modifications
Key Observations :
- Electron-withdrawing groups (e.g., Cl, F) at strategic positions can modulate electronic properties and reactivity, such as electrophilic substitution tendencies .
- Bulky substituents (e.g., decoxy, phenyl) disrupt crystallization patterns, as shown in graph-set analyses of hydrogen-bonded networks .
Hydrogen Bonding and Crystallography
- Ethyl 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylates: The 4-hydroxy group participates in intramolecular hydrogen bonding with the adjacent oxo group, stabilizing planar conformations and influencing tautomeric equilibria .
- Ethyl 5-oxo-1H-quinoline-3-carboxylate analogs: The ketone at C5 and ester at C3 can act as hydrogen-bond acceptors, forming supramolecular dimers or chains in crystals, as observed in related systems .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
